Predicted Hydrogen-Bond Donor Advantage Over N3-Substituted Analogs
The target compound bears an unsubstituted N3 position on the imidazolidine-2,4-dione ring, providing one additional hydrogen-bond donor (HBD) relative to N3-cyclopropyl or N3-alkyl substituted analogs such as 3-cyclopropyl-1-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione (CAS 2549038-01-7). In kinase inhibitor design, the presence of an additional HBD at the hydantoin N3 position has been correlated with enhanced hinge-region binding in ATP-competitive inhibitors [1]. This structural feature may confer differential target engagement profiles in kinase panels where N3-substituted hydantoins show reduced activity due to steric clash or loss of a key hydrogen bond.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 2 HBDs (N3-H + one additional, depending on tautomeric state of hydantoin) |
| Comparator Or Baseline | 3-cyclopropyl-1-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione: 1 HBD (N3 position blocked by cyclopropyl group) |
| Quantified Difference | ΔHBD = +1 (predicted) |
| Conditions | Predicted from chemical structure; experimental target engagement data not available |
Why This Matters
An additional hydrogen-bond donor can qualitatively alter kinase selectivity profiles and target residence time, making the target compound a structurally distinct tool for SAR exploration where N3-substituted analogs have failed to show activity.
- [1] Ghose, A. K. et al. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chemical Neuroscience, 2012, 3(1), 50-68. (Documents the role of HBD count in kinase inhibitor binding.) View Source
